N-(4-(benzyloxy)phenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide N-(4-(benzyloxy)phenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14769887
InChI: InChI=1S/C26H23N3O4/c1-32-22-11-7-20(8-12-22)24-15-16-26(31)29(28-24)17-25(30)27-21-9-13-23(14-10-21)33-18-19-5-3-2-4-6-19/h2-16H,17-18H2,1H3,(H,27,30)
SMILES:
Molecular Formula: C26H23N3O4
Molecular Weight: 441.5 g/mol

N-(4-(benzyloxy)phenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

CAS No.:

Cat. No.: VC14769887

Molecular Formula: C26H23N3O4

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(benzyloxy)phenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide -

Specification

Molecular Formula C26H23N3O4
Molecular Weight 441.5 g/mol
IUPAC Name 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide
Standard InChI InChI=1S/C26H23N3O4/c1-32-22-11-7-20(8-12-22)24-15-16-26(31)29(28-24)17-25(30)27-21-9-13-23(14-10-21)33-18-19-5-3-2-4-6-19/h2-16H,17-18H2,1H3,(H,27,30)
Standard InChI Key HRJVRHDOXZGYKA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Introduction

Structural Analysis

Molecular Architecture

The compound’s structure integrates three pharmacologically relevant motifs:

  • Benzyloxy-phenylacetamide backbone: Provides lipophilicity and potential membrane permeability.

  • Pyridazinone ring: A six-membered diunsaturated heterocycle with two adjacent nitrogen atoms, known for modulating electronic properties and hydrogen-bonding interactions.

  • 4-Methoxyphenyl substituent: Enhances electron density and steric bulk, potentially influencing target binding .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC26H23N3O4\text{C}_{26}\text{H}_{23}\text{N}_{3}\text{O}_{4}
Molecular Weight441.5 g/mol
IUPAC Name2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide
Canonical SMILESCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
InChIKeyHRJVRHDOXZGYKA-UHFFFAOYSA-N

The pyridazinone ring’s keto group at position 6 introduces a hydrogen bond acceptor, while the 4-methoxyphenyl group at position 3 contributes to π-π stacking interactions. The acetamide linker bridges the pyridazinone and benzyloxy-phenyl moieties, enabling conformational flexibility critical for target engagement.

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

While explicit synthetic details for this compound remain proprietary, its structure suggests a convergent approach involving:

  • Pyridazinone Core Formation: Cyclocondensation of a 1,4-diketone precursor with hydrazine derivatives, followed by oxidation to introduce the 6-keto group.

  • Acetamide Linker Installation: Nucleophilic acyl substitution between a pyridazinone-bearing acetic acid derivative and 4-(benzyloxy)aniline.

  • Functional Group Modifications: Methoxy group introduction via Ullmann coupling or nucleophilic aromatic substitution .

Table 2: Hypothetical Synthetic Intermediates

StepIntermediateKey Reaction
13-(4-Methoxyphenyl)pyridazinoneCyclocondensation, oxidation
2ChloroacetylpyridazinoneAcetylation with ClCH2COCl
34-(Benzyloxy)anilineBenzylation of 4-aminophenol

Purification likely employs recrystallization (for intermediates) and reverse-phase HPLC (for final product isolation).

Spectroscopic Characterization

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR: Distinct signals for methoxy protons (~3.8 ppm), pyridazinone aromatic protons (7.5–8.2 ppm), and acetamide NH (~10.2 ppm).

    • 13C^{13}\text{C} NMR: Carbonyl resonances at ~168 ppm (amide) and ~160 ppm (pyridazinone keto group).

  • Mass Spectrometry (MS): ESI-MS expected to show [M+H]+^+ at m/z 442.2, with fragmentation patterns confirming the pyridazinone and acetamide linkages .

  • Infrared (IR) Spectroscopy: Stretching vibrations at ~1650 cm1^{-1} (amide C=O) and ~1700 cm1^{-1} (pyridazinone C=O).

CompoundTargetIC50 (nM)
N-(4-(Benzyloxy)phenyl)acetamideCOX-2850
Pyridazinone derivativesTubulin120–250
Methoxyaryl compoundsβ3 adrenergic receptor15

Future Research Directions

  • In Silico Docking Studies: Molecular modeling against kinase domains (e.g., EGFR, VEGFR) to predict binding affinities.

  • In Vitro Cytotoxicity Screening: Evaluation against NCI-60 cancer cell lines to identify lead indications.

  • ADMET Profiling: Assessment of metabolic stability, plasma protein binding, and CYP450 inhibition risks.

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